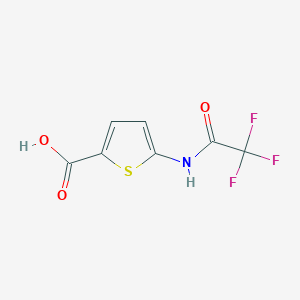
5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid: is an organic compound that features a thiophene ring substituted with a trifluoroacetamido group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid typically involves the introduction of the trifluoroacetamido group onto a thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, 5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of trifluoroacetamido and thiophene groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoroacetamido group can enhance the bioavailability and metabolic stability of drug candidates.
作用机制
The mechanism of action of 5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Thiophene-2-carboxylic acid: Lacks the trifluoroacetamido group, making it less versatile in certain applications.
5-Aminothiophene-2-carboxylic acid: Contains an amino group instead of a trifluoroacetamido group, which can lead to different reactivity and biological activity.
5-(Methoxycarbonyl)thiophene-2-carboxylic acid: Features a methoxycarbonyl group, which can influence its chemical properties and applications.
Uniqueness: 5-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics and functionalities .
属性
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)6(14)11-4-2-1-3(15-4)5(12)13/h1-2H,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIDDZHVBBKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)NC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
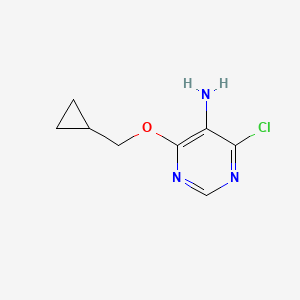
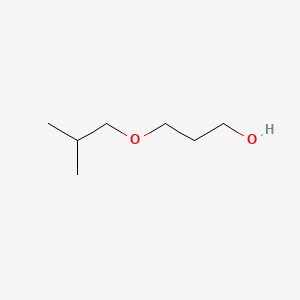
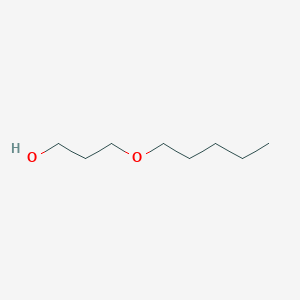
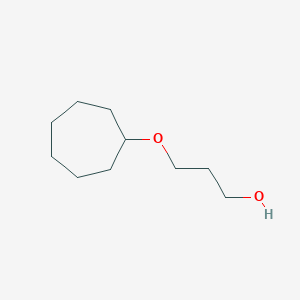
![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)
![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)
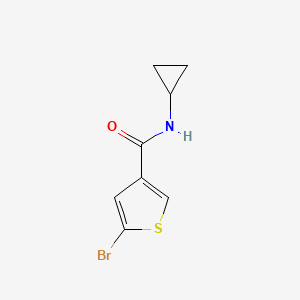
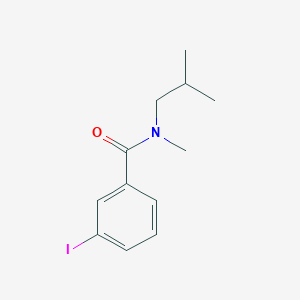
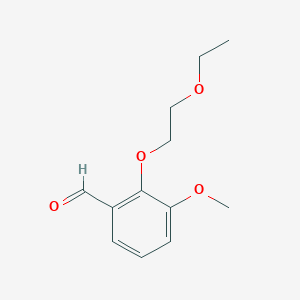
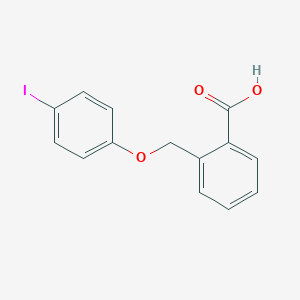
![2-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B7879298.png)
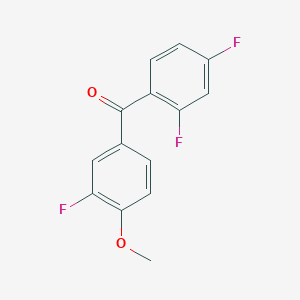
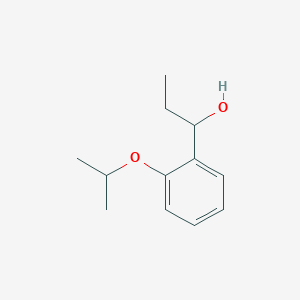
![N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine](/img/structure/B7879338.png)
